m-PEG12-DBCO
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Overview
Description
m-PEG12-DBCO: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, promoting selective protein degradation through the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-PEG12-DBCO is synthesized through a series of chemical reactions involving polyethylene glycol and dibenzylcyclooctyne (DBCO). The synthesis typically involves the following steps:
- Activation of polyethylene glycol with a suitable activating agent.
- Coupling of the activated polyethylene glycol with dibenzylcyclooctyne under controlled conditions to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Strict control of reaction parameters such as temperature, pH, and reaction time.
- Purification of the final product through techniques like chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: m-PEG12-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free “click chemistry” reaction that forms a stable triazole without the need for a copper catalyst .
Common Reagents and Conditions:
Reagents: Azide-containing molecules.
Conditions: Ambient temperature, copper-free environment
Major Products: The major product formed from the reaction of this compound with azides is a stable triazole linkage .
Scientific Research Applications
Chemistry: m-PEG12-DBCO is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. Its ability to form stable triazole linkages with azides makes it useful for bioorthogonal chemistry applications .
Medicine: this compound is employed in the development of targeted therapies, particularly in cancer research. By facilitating the degradation of specific proteins, it helps in the design of drugs that can selectively target and eliminate cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the production of advanced drug delivery systems and diagnostic tools. Its versatility and stability make it a valuable component in various industrial applications .
Mechanism of Action
m-PEG12-DBCO exerts its effects through the formation of stable triazole linkages with azide-containing molecules. This reaction is facilitated by the strain in the eight-membered ring of DBCO, which allows the reaction to occur without the need for a copper catalyst. The resulting triazole linkage is stable and bioorthogonal, meaning it does not interfere with biological processes .
Comparison with Similar Compounds
m-dPEG12-DBCO: Another polyethylene glycol-based linker with similar properties and applications.
Tetra-dPEG11-DBCO: A compound with multiple polyethylene glycol chains, used for similar bioorthogonal chemistry applications.
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: A shorter polyethylene glycol-based linker used in similar reactions.
Uniqueness: m-PEG12-DBCO is unique due to its long polyethylene glycol chain, which provides enhanced solubility and flexibility in various applications. Its ability to form stable triazole linkages without the need for a copper catalyst makes it particularly valuable in biological and medical research .
Properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N2O14/c1-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-45-43(47)12-13-44(48)46-38-41-8-3-2-6-39(41)10-11-40-7-4-5-9-42(40)46/h2-9H,12-38H2,1H3,(H,45,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSOJWKHYZQWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N2O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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